molecular formula C13H20NO3PS B14332316 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide CAS No. 109105-44-4

1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide

Cat. No.: B14332316
CAS No.: 109105-44-4
M. Wt: 301.34 g/mol
InChI Key: RYQRDSSCQIMBSS-UHFFFAOYSA-N
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Description

1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is a chemical compound with the molecular formula C13H20NO3PS It is known for its unique structure, which includes a phosphoryl group, an isopropyl group, and a phenylmethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide typically involves the reaction of phosphoryl chloride with isopropanol to form di(propan-2-yloxy)phosphoryl chloride. This intermediate is then reacted with N-phenylmethanethioamide under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thioamide group may also interact with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but lacks the phenylmethanethioamide group.

    Phenylphosphonic acid derivatives: Contain a phenyl group attached to a phosphonic acid moiety.

    Thioamide compounds: Contain the thioamide functional group but may differ in other structural aspects.

Uniqueness: 1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide is unique due to the combination of its phosphoryl, isopropyl, and phenylmethanethioamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

109105-44-4

Molecular Formula

C13H20NO3PS

Molecular Weight

301.34 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphoryl-N-phenylmethanethioamide

InChI

InChI=1S/C13H20NO3PS/c1-10(2)16-18(15,17-11(3)4)13(19)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,19)

InChI Key

RYQRDSSCQIMBSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(=S)NC1=CC=CC=C1)OC(C)C

Origin of Product

United States

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